Methyl 2-fluoro-5-methyl-4-nitrobenzoate

Organic Synthesis Pharmaceutical Intermediates Regiochemistry

Methyl 2-fluoro-5-methyl-4-nitrobenzoate is an organic compound that functions primarily as a fluorinated building block or synthetic intermediate in pharmaceutical research. It belongs to the class of poly-substituted aromatic compounds, featuring a unique arrangement of a fluoro, methyl, nitro, and methyl ester group on a single benzene ring.

Molecular Formula C9H8FNO4
Molecular Weight 213.164
CAS No. 1803736-71-1
Cat. No. B2616986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoro-5-methyl-4-nitrobenzoate
CAS1803736-71-1
Molecular FormulaC9H8FNO4
Molecular Weight213.164
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)OC
InChIInChI=1S/C9H8FNO4/c1-5-3-6(9(12)15-2)7(10)4-8(5)11(13)14/h3-4H,1-2H3
InChIKeyYOUBAPROZAANKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-fluoro-5-methyl-4-nitrobenzoate (CAS 1803736-71-1): A Specialized Fluorinated Nitrobenzoate Building Block for Pharmaceutical Synthesis


Methyl 2-fluoro-5-methyl-4-nitrobenzoate is an organic compound that functions primarily as a fluorinated building block or synthetic intermediate in pharmaceutical research . It belongs to the class of poly-substituted aromatic compounds, featuring a unique arrangement of a fluoro, methyl, nitro, and methyl ester group on a single benzene ring. Its molecular formula is C9H8FNO4 and its molecular weight is 213.16 g/mol . This specific substitution pattern is critical for its role in multi-step organic syntheses, where each functional group can be selectively manipulated to construct complex target molecules .

Why Methyl 2-fluoro-5-methyl-4-nitrobenzoate Cannot Be Simply Replaced by Other Nitrobenzoate Analogs


Generic substitution of methyl 2-fluoro-5-methyl-4-nitrobenzoate with other nitrobenzoate analogs is not feasible due to its unique 2-fluoro-5-methyl-4-nitro substitution pattern. This specific arrangement dictates its reactivity profile and the physicochemical properties of its downstream products. The presence and position of the fluoro, methyl, and nitro groups influence the electronic density of the aromatic ring, directing further functionalization in synthetic pathways. For example, the nitro group at the 4-position activates the ring towards nucleophilic aromatic substitution, with the fluorine at the 2-position serving as a key leaving group, while the methyl group at the 5-position can affect the regioselectivity of this process [1]. Changing any single substituent or its position would result in a different compound with altered reactivity, potentially disrupting established synthetic routes and leading to different final molecular structures with unknown or undesired properties .

Quantitative Evidence Guide for Methyl 2-fluoro-5-methyl-4-nitrobenzoate: Differentiation from Closest Analogs


Critical Structural Distinction: Methyl 2-fluoro-5-methyl-4-nitrobenzoate vs. Methyl 2-fluoro-4-methyl-5-nitrobenzoate

The key structural differentiator is the regioisomeric substitution pattern. The target compound, methyl 2-fluoro-5-methyl-4-nitrobenzoate, has its nitro group para to the ester and the methyl group meta to the ester. This is distinct from its closest analog, methyl 2-fluoro-4-methyl-5-nitrobenzoate (CAS 753924-48-0), which has the nitro group meta to the ester and the methyl group para to the ester . This positional difference critically affects the electronic properties of the ring and the subsequent reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions where the nitro group activates the ring and directs the site of nucleophilic attack [1].

Organic Synthesis Pharmaceutical Intermediates Regiochemistry

Physicochemical Property Differentiation: Predicted Density and Boiling Point of Methyl 2-fluoro-5-methyl-4-nitrobenzoate

The target compound can be differentiated from close analogs by its predicted density and boiling point, which are relevant for purification and formulation processes. Its density is predicted to be 1.335±0.06 g/cm³ and its boiling point is predicted to be 330.7±42.0 °C . While specific predicted data for the closest analog, methyl 2-fluoro-4-methyl-5-nitrobenzoate, is not available from the same source for a direct head-to-head comparison, these values provide a quantitative baseline for the target compound's behavior as a pure substance.

Physicochemical Properties Purification Formulation

Purity and Quality Control: Vendor-Assured Purity for Methyl 2-fluoro-5-methyl-4-nitrobenzoate

For research and industrial procurement, guaranteed purity and supporting analytical data are key differentiators. Suppliers for methyl 2-fluoro-5-methyl-4-nitrobenzoate provide distinct purity levels and documentation. For example, Bidepharm offers a standard purity of 95% with batch-specific quality inspection reports (NMR, HPLC, GC) . Other vendors like Aromsyn guarantee a purity of NLT 98% . This variation in supplier specifications allows procurement teams to make informed decisions based on the required purity level for a specific application, a key practical differentiator from less well-characterized or generic alternatives.

Quality Control Analytical Chemistry Procurement

High-Value Application Scenarios for Methyl 2-fluoro-5-methyl-4-nitrobenzoate in Research and Development


Synthesis of Diversified Chemical Libraries via Sequential Functionalization

The unique 2-fluoro-5-methyl-4-nitro arrangement on the benzene ring makes this compound an ideal starting material for creating diverse compound libraries. A chemist can first exploit the activated fluorine atom for nucleophilic substitution, then reduce the nitro group to an amine, and finally hydrolyze the ester to a carboxylic acid, or vice-versa. This orthogonal reactivity, stemming directly from its specific substitution pattern, allows for the efficient generation of highly functionalized molecules for drug discovery screening .

Key Intermediate for Kinase Inhibitor Scaffolds

The 2-fluoro-5-methylphenyl motif is a core structure in several kinase inhibitors, such as Linifanib. Methyl 2-fluoro-5-methyl-4-nitrobenzoate can serve as a protected and activated precursor to this motif. Through reduction and diazotization, the nitro and ester functionalities can be transformed into a variety of functional groups, enabling the construction of the final pharmacophore. This specific regioisomer is non-substitutable for constructing molecules that require substitution at these precise positions .

Process Development and Scale-Up for High-Purity Intermediates

For process chemists, the availability of this compound with guaranteed high purity (≥98%) and comprehensive analytical data (NMR, HPLC) is a critical criterion for vendor selection. The compound's predicted boiling point of 330.7 °C informs the choice of purification methods (e.g., distillation is possible but requires high vacuum) and confirms its identity . This ensures that the intermediate can be reliably integrated into a multi-step GMP synthesis with predictable outcomes.

Technical Documentation Hub

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